molecular formula C8H13NO B3021093 3-(Oxan-2-yl)propanenitrile CAS No. 97346-32-2

3-(Oxan-2-yl)propanenitrile

Cat. No.: B3021093
CAS No.: 97346-32-2
M. Wt: 139.19 g/mol
InChI Key: BQXASVKKJVHYGI-UHFFFAOYSA-N
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Description

3-(Oxan-2-yl)propanenitrile, also known as 3-(2-oxanyl)propanenitrile, is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.198 g/mol. This compound is characterized by the presence of an oxane ring (a six-membered ether ring) attached to a propanenitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Oxan-2-yl)propanenitrile can be synthesized through several methods. One common method involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, followed by heating under reflux . This reaction replaces the halogen atom with a nitrile group, forming the desired compound.

Another method involves the dehydration of amides using phosphorus (V) oxide (P4O10). This process removes water from the amide group, resulting in the formation of a nitrile group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-2-yl)propanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitrile group can be introduced through nucleophilic substitution reactions with halogenoalkanes.

    Hydrolysis: Nitriles can be hydrolyzed by dilute acids or alkalis to form carboxylic acids.

    Reduction: Nitriles can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Potassium Cyanide (KCN): Used in nucleophilic substitution reactions to introduce the nitrile group.

    Phosphorus (V) Oxide (P4O10): Used for the dehydration of amides to form nitriles.

    Lithium Aluminum Hydride (LiAlH4): Used for the reduction of nitriles to primary amines.

Major Products Formed

    Carboxylic Acids: Formed through the hydrolysis of nitriles.

    Primary Amines: Formed through the reduction of nitriles.

Scientific Research Applications

3-(Oxan-2-yl)propanenitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxan-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react with other molecules. These interactions can affect cell function and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Propanenitrile: A simpler nitrile compound with the formula C3H5N.

    2-Hydroxypropanenitrile: A hydroxynitrile with both hydroxy and nitrile functional groups.

    3-(2-Oxocyclohexyl)propanenitrile: A compound with a similar nitrile group but a different ring structure.

Uniqueness

3-(Oxan-2-yl)propanenitrile is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-(oxan-2-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-6-3-5-8-4-1-2-7-10-8/h8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXASVKKJVHYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565320
Record name 3-(Oxan-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97346-32-2
Record name 3-(Oxan-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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